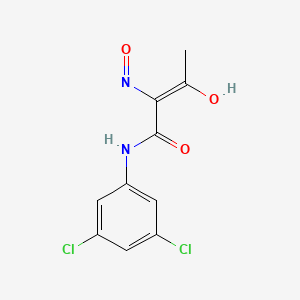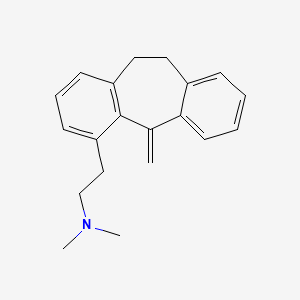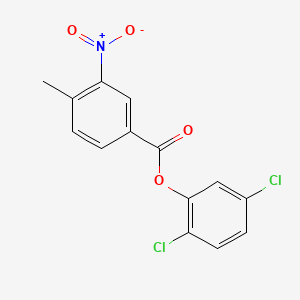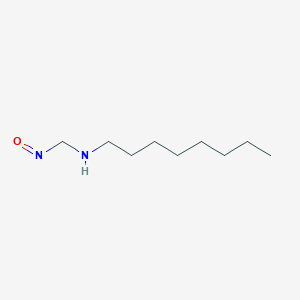
Nitrosomethyloctylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitrosomethyloctylamine is an organic compound belonging to the class of nitrosamines, which are characterized by the presence of a nitroso group (NO) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are found in various environmental sources, including food, water, and tobacco products .
Preparation Methods
The synthesis of N-Nitrosomethyloctylamine typically involves the nitrosation of secondary amines. The reaction is carried out by treating the secondary amine with nitrous acid (HNO2) under acidic conditions. The nitrous acid is usually generated in situ by reacting sodium nitrite (NaNO2) with a mineral acid such as hydrochloric acid (HCl). The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products .
Chemical Reactions Analysis
N-Nitrosomethyloctylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of N-Nitrosomethyloctylamine can yield secondary amines and other reduced products.
Substitution: The nitroso group can be substituted by other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Nitrosomethyloctylamine has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of nitrosamines.
Biology: Research on N-Nitrosomethyloctylamine helps in understanding the biological effects and toxicity of nitrosamines.
Medicine: It is studied for its potential role in carcinogenesis and its effects on human health.
Industry: N-Nitrosomethyloctylamine is used in the development of analytical methods for detecting nitrosamines in various products
Mechanism of Action
The mechanism of action of N-Nitrosomethyloctylamine involves its bioactivation to reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. This interaction can lead to mutations and other cellular damage, contributing to its carcinogenic effects. The molecular targets and pathways involved in its action include cytochrome P450 enzymes, which play a crucial role in its metabolic activation .
Comparison with Similar Compounds
N-Nitrosomethyloctylamine is similar to other nitrosamines such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). it differs in its specific structure and reactivity. While all nitrosamines share the nitroso group, the alkyl groups attached to the nitrogen atom can significantly influence their chemical properties and biological effects. N-Nitrosomethyloctylamine is unique due to its specific alkyl chain length, which affects its solubility, reactivity, and potential toxicity .
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N-(nitrosomethyl)octan-1-amine |
InChI |
InChI=1S/C9H20N2O/c1-2-3-4-5-6-7-8-10-9-11-12/h10H,2-9H2,1H3 |
InChI Key |
WXRKWWPCNFRQKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
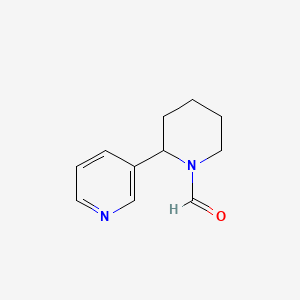

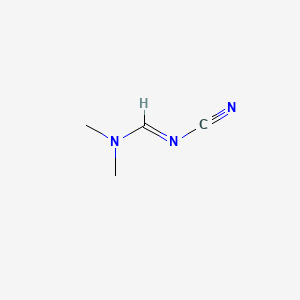
![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
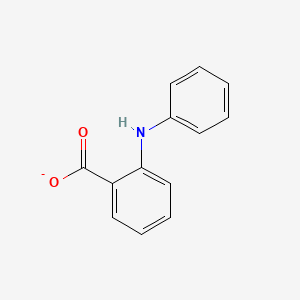
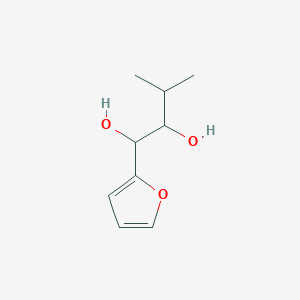
![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)
![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)
![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)
